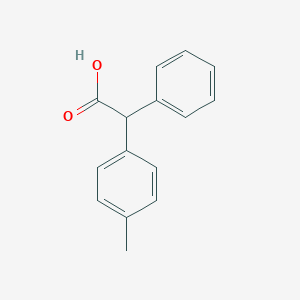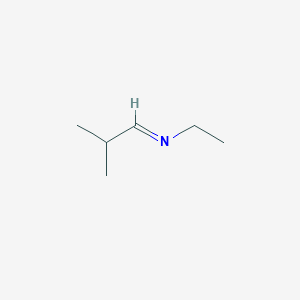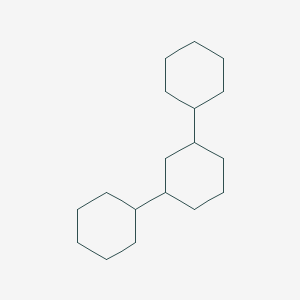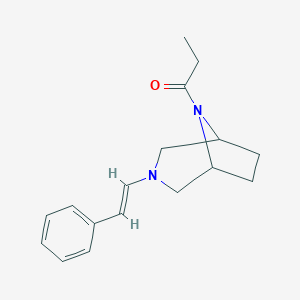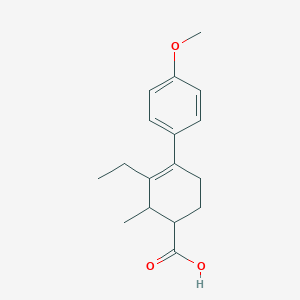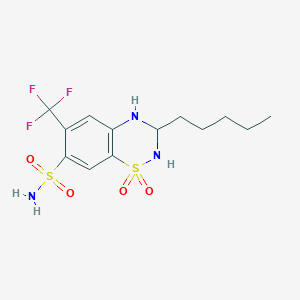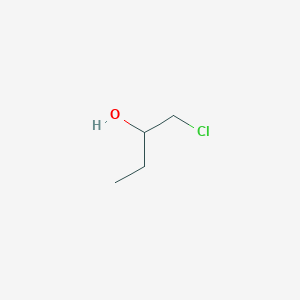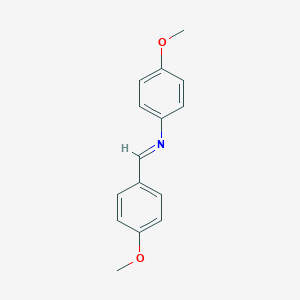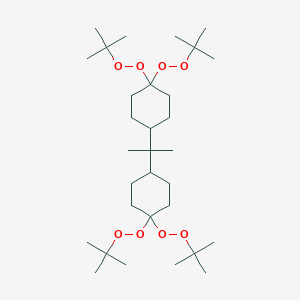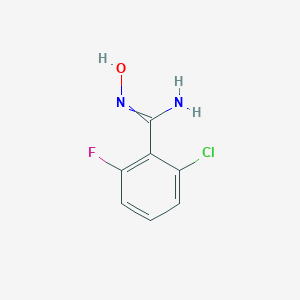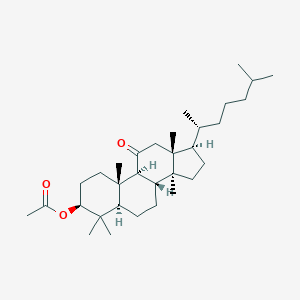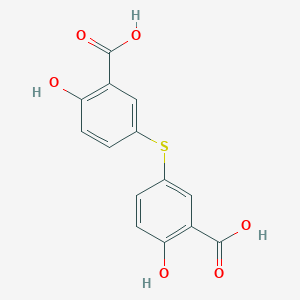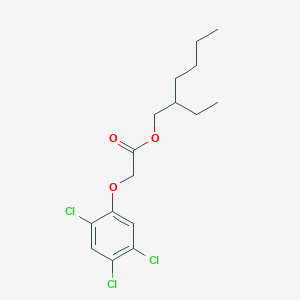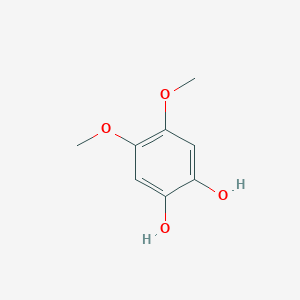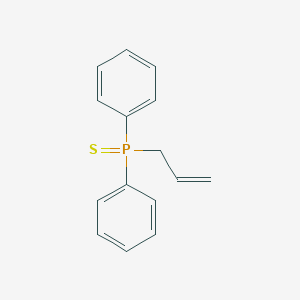
Allyldiphenylphosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldiphenylphosphine sulfide (ADPS) is an organophosphorus compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. ADPS is a sulfur-containing compound that is widely used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Allyldiphenylphosphine sulfide is not well understood, but it is believed to involve the formation of a stable adduct with thiol groups in proteins. This adduct formation can lead to the inhibition of various enzymatic reactions, which can affect cellular signaling pathways and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
Allyldiphenylphosphine sulfide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways. Allyldiphenylphosphine sulfide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of Allyldiphenylphosphine sulfide.
Avantages Et Limitations Des Expériences En Laboratoire
Allyldiphenylphosphine sulfide has several advantages for lab experiments, including its high stability and solubility in various organic solvents. However, Allyldiphenylphosphine sulfide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on Allyldiphenylphosphine sulfide. One potential direction is the development of new synthetic methods for Allyldiphenylphosphine sulfide that can improve its yield and purity. Another direction is the investigation of the biochemical and physiological effects of Allyldiphenylphosphine sulfide on various cell types, including cancer cells and normal cells. Additionally, the potential applications of Allyldiphenylphosphine sulfide in materials science and catalysis should be further explored. Overall, the research on Allyldiphenylphosphine sulfide has great potential for advancing various scientific fields and improving our understanding of organophosphorus compounds.
Méthodes De Synthèse
The synthesis of Allyldiphenylphosphine sulfide can be achieved through various methods, including the reaction of allyl chloride with diphenylphosphine sulfide in the presence of a base, such as triethylamine or sodium hydride. Another method involves the reaction of allyl bromide with diphenylphosphine sulfide in the presence of a palladium catalyst. The yield of Allyldiphenylphosphine sulfide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Allyldiphenylphosphine sulfide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, Allyldiphenylphosphine sulfide is used as a reagent for the synthesis of various organic compounds, including allylic sulfones, allylic sulfides, and allylic alcohols. In materials science, Allyldiphenylphosphine sulfide is used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, photovoltaics, and optoelectronics.
Propriétés
Numéro CAS |
10061-87-7 |
|---|---|
Nom du produit |
Allyldiphenylphosphine sulfide |
Formule moléculaire |
C15H15PS |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
diphenyl-prop-2-enyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15PS/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clé InChI |
SRIFQZNCADWZRQ-UHFFFAOYSA-N |
SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
Allyldiphenylphosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



